![molecular formula C11H24Cl2N2 B1520272 2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride CAS No. 1221723-56-3](/img/structure/B1520272.png)
2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride
Overview
Description
“2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C11H24Cl2N2. Its molecular weight is 255.23 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h10-11H,1-9,12H2;2*1H . This code is a standard way of representing the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Pharmaceutical Research
This compound, with its CAS number 1221723-56-3, is often used in pharmaceutical research due to its structural similarity to naturally occurring biomolecules . Its potential to act as a building block for more complex compounds makes it valuable in the synthesis of new pharmacological agents. Researchers may explore its efficacy and safety as a precursor in the development of drugs aimed at treating neurological disorders, given its amine group that could mimic neurotransmitter activity.
Safety and Hazards
properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h10-11H,1-9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSSHLZZVUCCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Decahydroquinolin-1-yl)ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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